4-Aminophenylboronic acid
Overview
Description
4-Aminophenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its utility in various chemical reactions and its role in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophenylboronic acid can be synthesized through several methods. One common approach involves the reduction of 4-nitrophenylboronic acid using hydrogen gas in the presence of a palladium-carbon catalyst. This reaction typically occurs under atmospheric pressure and results in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced to form aminophenyl derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of halogens or other electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas and palladium-carbon catalyst are typically used.
Substitution: Halogens such as chlorine or bromine, along with suitable catalysts, are employed.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated phenylboronic acids.
Scientific Research Applications
4-Aminophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-aminophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is exploited in the design of sensors and therapeutic agents. The compound interacts with molecular targets such as proteins and enzymes, modulating their activity and function. The pathways involved include the inhibition of specific enzymes and the alteration of signaling pathways .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid
- 4-Nitrophenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
Comparison: 4-Aminophenylboronic acid is unique due to the presence of an amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives. Compared to 3-aminophenylboronic acid, the para-position of the amino group in this compound provides distinct steric and electronic properties, making it more suitable for certain applications. The presence of different functional groups in similar compounds, such as nitro, carboxyl, or hydroxyl groups, imparts varying reactivity and applications .
Properties
IUPAC Name |
(4-aminophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDAJWEBQRQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370395 | |
Record name | 4-Aminophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89415-43-0 | |
Record name | 4-Aminophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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